Curculigoside B

Descripción general

Descripción

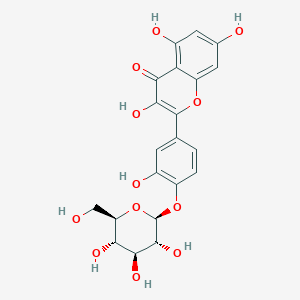

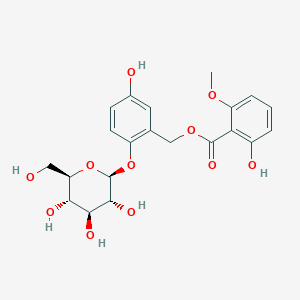

Curculigoside B is a phenolic glycoside that has been isolated from a variety of plant sources . It can be found in Curculigo orchioides and can be isolated by high-speed counter-current chromatography . Curculigosides B and D have in vitro activity against β-amyloid aggregation .

Synthesis Analysis

Curculigoside B can be synthesized by stress and amino acids in static culture of Curculigo orchioides . The presence of curculigoside in all extracts was confirmed by Fourier transform infrared spectroscopy, high-performance thin layer chromatography analysis with standard compound of curculigoside .Molecular Structure Analysis

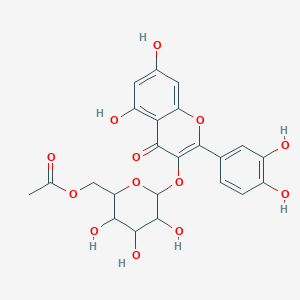

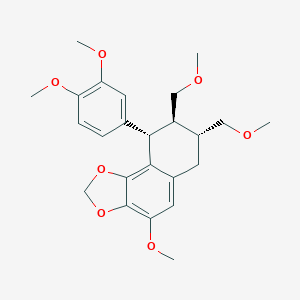

Curculigoside B has a molecular formula of C21H24O11 . The structure of curculigoside was confirmed by spectroscopic methods, including single-crystal X-ray diffraction analysis and 1D and 2D NMR .Chemical Reactions Analysis

Curculigoside B has been found to have in vitro activity against β-amyloid aggregation . It is fragmented into m/z 290.271 [M + H-C6H12O5]+ after releasing the C6H12O5 molecule and then becomes 276.244 [M + H-CH2]+ due to the release of CH2 .Physical And Chemical Properties Analysis

Curculigoside B has a molecular formula of C21H24O11 . The structure of curculigoside was confirmed by spectroscopic methods, including single-crystal X-ray diffraction analysis and 1D and 2D NMR .Aplicaciones Científicas De Investigación

Neuroprotective Effects Against Alzheimer’s Disease

Curculigoside B has shown promising results in neuroprotection, particularly against Alzheimer’s disease. Studies have demonstrated its ability to improve memory and behavioral impairments, enhance cholinergic system function, reduce amyloid-beta (Aβ) deposition and neurofibrillary tangles caused by tau phosphorylation, and suppress oxidative stress in the brain .

Anti-Osteoporotic Effects

Research indicates that Curculigoside B possesses anti-osteoporotic properties. It has been found to influence bone-fat balance in marrow, regulate the expression of proteins related to cell death and apoptosis in liver tissue, and improve the mechanical properties of bones .

Antioxidant Activity

Curculigoside B is also recognized for its antioxidant properties. It has been reported to have in vitro activity against β-amyloid aggregation and is being investigated for its pharmacological activity against oxidative stress among other conditions .

Mecanismo De Acción

Target of Action

Curculigoside B, a phenolic glycoside isolated from the Curculigo species, has been found to interact with several targets. It exhibits activity against β-amyloid aggregation , which plays a crucial role in the pathogenesis of Alzheimer’s disease. Additionally, it has been shown to interact with the SIRT1-P300 signaling pathway , which is involved in cellular processes such as aging and inflammation.

Mode of Action

Curculigoside B’s interaction with its targets leads to a variety of biochemical changes. For instance, it can upregulate SIRT1 expression and downregulate P300 expression . This modulation of the SIRT1-P300 signaling pathway can influence various cellular processes, including endoplasmic reticulum stress and cellular senescence .

Biochemical Pathways

Curculigoside B affects several biochemical pathways. Its interaction with the SIRT1-P300 signaling pathway can lead to the facilitation of P300 ubiquitination and degradation, reduction in the acetylation levels of antioxidant enzymes, and upregulation of their expression levels . These actions collectively inhibit endoplasmic reticulum stress and alleviate senescence .

Pharmacokinetics

The pharmacokinetics of Curculigoside B indicate that it has rapid distribution, extensive tissue uptake, and poor absorption into systemic circulation . The values of absolute bioavailability were 0.38%, 0.22%, and 0.27% for oral doses of 100, 200, and 400mg/kg, respectively .

Result of Action

The molecular and cellular effects of Curculigoside B’s action are diverse. It has been shown to attenuate bleomycin-induced pulmonary fibrosis and lung senescence in murine models, concomitantly ameliorating lung function impairment . In vitro, Curculigoside B mitigated H2O2-induced senescence in alveolar epithelial cells and the natural senescence of primary mouse fibroblasts .

Action Environment

The action, efficacy, and stability of Curculigoside B can be influenced by various environmental factors. For instance, the plant’s growth and development, as well as its communication with its environment, can affect the production of bioactive compounds like Curculigoside B

Safety and Hazards

Direcciones Futuras

The medicinal value of the genus Curculigo, including Curculigoside B, needs to further investigate its pharmacological mechanisms . The application of herbal medicine was gradually developed in scientific methods . The protective effect of Curculigoside B on Alzheimer’s disease and bone loss in iron-overload-related diseases has been suggested .

Propiedades

IUPAC Name |

[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 2-hydroxy-6-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O11/c1-29-14-4-2-3-12(24)16(14)20(28)30-9-10-7-11(23)5-6-13(10)31-21-19(27)18(26)17(25)15(8-22)32-21/h2-7,15,17-19,21-27H,8-9H2,1H3/t15-,17-,18+,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZYHORWVKHYCQ-PEVLUNPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OCC2=C(C=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1C(=O)OCC2=C(C=CC(=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162478 | |

| Record name | Curculigoside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Curculigoside B | |

CAS RN |

143601-09-6 | |

| Record name | Curculigoside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143601096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Curculigoside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Curculigoside B and where is it found?

A1: Curculigoside B is a phenolic glycoside primarily isolated from the rhizomes of Curculigo orchioides Gaertn., a plant traditionally used in Chinese medicine. [, , ]

Q2: What is the molecular structure of Curculigoside B?

A2: Curculigoside B is characterized as 2-β-D-glucopyranosyloxy-5-hydroxybenzyl-2'-methoxy-6'-hydroxybenzoate. [] It consists of a glucose sugar moiety linked to a phenolic benzyl benzoate core structure.

Q3: Have any biological activities been reported for Curculigoside B?

A3: Yes, Curculigoside B has shown potent antioxidant activities in vitro, effectively scavenging hydroxyl and superoxide anion radicals. [] Additionally, studies suggest it might be a potential inhibitor of amyloid-beta peptide aggregation, which is relevant to Alzheimer's disease research. []

Q4: What are the traditional uses of Curculigo orchioides, the plant source of Curculigoside B?

A4: Curculigo orchioides is traditionally used in Chinese medicine for its kidney-tonifying and yang-boosting properties. [] While the specific contribution of Curculigoside B to these traditional uses is not fully elucidated, its presence alongside other bioactive compounds in the plant contributes to its overall pharmacological profile.

Q5: What other compounds are often found alongside Curculigoside B in Curculigo orchioides?

A5: Research has identified several compounds co-existing with Curculigoside B in Curculigo orchioides, including:

- Curculigoside: Another phenolic glycoside structurally similar to Curculigoside B. [, , ]

- 2,6-Dimethoxybenzoic acid: A simple phenolic compound. [, ]

- Curculigine A: A phenolic compound with reported biological activities. []

- Other phenolic glycosides and lignans: Including a novel chlorine-containing phenol named Curculigine D. []

Q6: Are there any established methods for isolating and purifying Curculigoside B?

A6: Yes, researchers have explored various techniques for obtaining purified Curculigoside B from Curculigo orchioides. These methods include:

- Column chromatography: Utilizing materials like silica gel and Sephadex LH-20 for initial separation. []

- High-speed counter-current chromatography (HSCCC): A technique offering efficient separation of natural products. []

- Macroporous resin chromatography: Specifically, D101 macroporous resin has shown effectiveness in purifying Curculigoside B, increasing its content significantly from crude extracts. []

Q7: What analytical techniques are employed to characterize and quantify Curculigoside B?

A7: A combination of spectroscopic and chromatographic methods are routinely used to identify and quantify Curculigoside B. These include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: For determining the compound's structure and stereochemistry. []

- High-Resolution Mass Spectrometry (HRMS) and Fast Atom Bombardment Mass Spectrometry (FABMS): To determine the molecular weight and formula. []

- High-Performance Liquid Chromatography (HPLC): For separation and quantification, often coupled with UV detection at a specific wavelength. []

Q8: Has the structure-activity relationship (SAR) of Curculigoside B and related compounds been investigated?

A8: While dedicated SAR studies specifically focused on Curculigoside B are limited, research on structurally related polyphenols, including curculigosides, suggests that the C(6)-linkers-C(6) structural motif might be crucial for inhibiting amyloid-beta peptide aggregation. [] Further research is needed to fully elucidate the SAR of Curculigoside B and optimize its potential for therapeutic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.